molecular formula C11H18F2N2O2 B6307983 tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 2166191-89-3

tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B6307983
CAS No.: 2166191-89-3
M. Wt: 248.27 g/mol
InChI Key: WDPRNRPYIYPRAN-SNVBAGLBSA-N
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Description

tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[34]octane-6-carboxylate is a complex organic compound characterized by its spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[34]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors One common approach involves the formation of the spirocyclic ring system through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The spirocyclic structure also contributes to its stability and unique reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[34]octane-6-carboxylate is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity

Properties

IUPAC Name

tert-butyl (4R)-3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPRNRPYIYPRAN-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2(C1)C(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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